molecular formula C19H19N5O2S B2653767 N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide CAS No. 896821-70-8

N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide

Cat. No.: B2653767
CAS No.: 896821-70-8
M. Wt: 381.45
InChI Key: BQHVLTXJLMWCJM-UHFFFAOYSA-N
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Description

N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazoloquinoxaline core, makes it a valuable subject for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide typically involves the construction of the triazoloquinoxaline ring system. One common method starts with the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization through an oxidation-reduction mechanism using chloranil

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chloranil, reducing agents such as sodium borohydride, and bases like triethylamine for substitution reactions. Solvents such as dimethylformamide (DMF) and xylene are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinoxaline derivatives, while substitution reactions can produce a range of substituted triazoloquinoxalines with different biological activities .

Mechanism of Action

The mechanism of action of N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit A2B adenosine receptors, which play a role in various physiological processes, including inflammation and cancer progression . The compound’s structure allows it to bind effectively to these receptors, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide stands out due to its specific structural features, such as the ethyl group on the triazoloquinoxaline core and the dimethylbenzenesulfonamide moiety. These modifications enhance its biological activity and make it a promising candidate for further research and development in various fields .

Properties

IUPAC Name

N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-4-17-21-22-19-18(20-15-7-5-6-8-16(15)24(17)19)23(3)27(25,26)14-11-9-13(2)10-12-14/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHVLTXJLMWCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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